Wyosine triacetate
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Overview
Description
Wyosine triacetate is a derivative of wyosine, a tricyclic nucleoside found in the transfer ribonucleic acids (tRNAs) of certain organisms. Wyosine and its derivatives, such as wybutosine, are located at position 37 of phenylalanine-specific tRNAs, adjacent to the anticodon. These compounds play a crucial role in maintaining the accuracy of protein synthesis by preventing ribosomal frameshifting during translation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wyosine triacetate can be synthesized through a series of chemical reactions starting from guanosineOne common method involves the use of α-halocarbonyl reagents to form ethenonucleosides, which are then further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as column chromatography for purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Wyosine triacetate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized wyosine derivatives .
Scientific Research Applications
Wyosine triacetate has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on tRNA function.
Biology: Investigated for its role in maintaining translational accuracy and preventing frameshifting in ribosomes.
Industry: Utilized in the synthesis of modified nucleosides for various biochemical applications.
Mechanism of Action
Wyosine triacetate exerts its effects by modifying the anticodon loop of phenylalanine-specific tRNAs. This modification enhances the stability of codon-anticodon interactions, thereby preventing ribosomal frameshifting during protein synthesis. The molecular targets include the ribosomal machinery and specific enzymes involved in tRNA modification .
Comparison with Similar Compounds
Wybutosine: Another derivative of wyosine, found in eukaryotic tRNAs.
Isowyosine: A variant of wyosine found in certain archaea.
7-Methylwyosine: A methylated derivative of wyosine.
Uniqueness: Wyosine triacetate is unique due to its triacetate functional groups, which provide distinct chemical properties and reactivity compared to other wyosine derivatives. This uniqueness makes it valuable for specific biochemical and industrial applications .
Properties
Molecular Formula |
C20H23N5O8 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23N5O8/c1-9-6-24-18(29)14-17(23(5)20(24)22-9)25(8-21-14)19-16(32-12(4)28)15(31-11(3)27)13(33-19)7-30-10(2)26/h6,8,13,15-16,19H,7H2,1-5H3 |
InChI Key |
PUYTUMJVWYVLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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